

## A Technical Guide to a Novel Dual Inhibitor of URAT1 and GLUT9

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a novel dual inhibitor of Urate
Transporter 1 (URAT1) and Glucose Transporter 9 (GLUT9), key targets in the management of
hyperuricemia and gout. Over 90% of hyperuricemia cases are attributed to the insufficient
excretion of uric acid, making the inhibition of renal urate reabsorption a primary therapeutic
strategy.[1][2] URAT1, located on the apical membrane of proximal tubule cells, and GLUT9, on
the basolateral membrane, are the main transporters responsible for this reabsorption.[3][4]
Dual inhibition of both transporters presents a promising approach to effectively lower serum
uric acid levels. This document details the preclinical data, experimental protocols, and relevant
biological pathways associated with a promising new chemical entity in this class.

## **Core Compound Profile: CDER167**

CDER167 is a novel analogue of RDEA3170 (Verinurad), designed to have increased flexibility by introducing a methylene linker between the naphthalene and pyridine rings.[2][3] This modification has resulted in a potent dual inhibitor of both URAT1 and GLUT9.[2][3][5]

## **Quantitative Data Summary**

The following tables summarize the in vitro potency and in vivo efficacy of novel dual URAT1 and GLUT9 inhibitors, with a focus on CDER167 and comparisons with other relevant compounds.



Table 1: In Vitro Inhibitory Activity of Novel Dual URAT1/GLUT9 Inhibitors

| Compound             | Target         | IC50 (μM)     | Reference<br>Compound | IC50 (μM)   |
|----------------------|----------------|---------------|-----------------------|-------------|
| CDER167              | URAT1          | 2.08 ± 0.31   | Benzbromarone         | 0.84 ± 0.17 |
| Probenecid           | 31.12 ± 4.23   |               |                       |             |
| RDEA3170             | 1.47 ± 0.23    | _             |                       |             |
| GLUT9                | 91.55 ± 15.28  | Benzbromarone | 31.45 ± 10.45         |             |
| Probenecid           | 636.30 ± 10.40 |               |                       | _           |
| KPH2f                | URAT1          | 0.24          | Verinurad             | 0.17        |
| GLUT9                | 9.37 ± 7.10    |               |                       |             |
| URAT1/GLUT9-<br>IN-1 | URAT1          | 2.01          | Lesinurad             | 5.54        |
| GLUT9                | 18.21 ± 1.03   |               |                       |             |

Data compiled from multiple sources.[1][2][6][7][8][9]

Table 2: In Vivo Efficacy of CDER167 in a Potassium Oxonate-Induced Hyperuricemia Mouse Model

| Treatment Group | Dose (mg/kg/day) | Serum Uric Acid<br>(µmol/L) | 24h Urinary Uric<br>Acid Excretion<br>(µmol) |
|-----------------|------------------|-----------------------------|----------------------------------------------|
| Normal Control  | -                | 103.5 ± 15.6                | 1.2 ± 0.3                                    |
| Model Control   | -                | 245.7 ± 28.9                | 0.5 ± 0.1                                    |
| CDER167         | 5                | 189.3 ± 21.4                | 0.8 ± 0.2                                    |
| 10              | 145.6 ± 18.7     | 1.1 ± 0.3                   |                                              |
| RDEA3170        | 20               | 198.2 ± 25.1                | 0.7 ± 0.2                                    |



\*p < 0.05, \*\*p < 0.01 vs. Model Control. Study duration was 7 days.[2][3]

Table 3: Pharmacokinetic Parameters of Novel Dual Inhibitors

| Compound  | Species | Oral Bioavailability (%) |
|-----------|---------|--------------------------|
| CDER167   | Rat     | > RDEA3170               |
| KPH2f     | Mouse   | 30.13                    |
| Verinurad | Mouse   | 21.47                    |

Data compiled from multiple sources.[2][3][6]

# Signaling Pathways and Experimental Workflows Renal Urate Reabsorption Pathway

The following diagram illustrates the key transporters involved in the reabsorption of uric acid from the renal tubules back into the bloodstream. URAT1 facilitates the uptake of urate from the tubular lumen into the proximal tubule epithelial cells, while GLUT9 mediates its exit from these cells into the blood.



Click to download full resolution via product page

Caption: Renal urate reabsorption via URAT1 and GLUT9.

## **Experimental Workflow: In Vitro Inhibition Assays**

This workflow outlines the general procedure for determining the inhibitory activity of test compounds on URAT1 and GLUT9 in a cell-based assay.





Click to download full resolution via product page

Caption: In vitro URAT1/GLUT9 inhibition assay workflow.



## **Experimental Workflow: In Vivo Hyperuricemia Model**

This diagram illustrates the process of inducing hyperuricemia in mice and evaluating the efficacy of a test compound.



Click to download full resolution via product page



Caption: In vivo hyperuricemia model workflow.

# Detailed Experimental Protocols In Vitro URAT1 and GLUT9 Inhibition Assays

- 1. Cell Culture and Transfection:
- Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a 5% CO2 humidified incubator.[10]
- For the assays, cells are seeded in 24- or 96-well plates.[10]
- Transient transfection of HEK293 cells with plasmids encoding human URAT1 or GLUT9 is performed using a suitable transfection reagent according to the manufacturer's instructions.
   [11]
- 2. Uric Acid Uptake Assay:
- Twenty-four to forty-eight hours post-transfection, the culture medium is removed, and the cells are washed with a pre-warmed Krebs-Ringer buffer (pH 7.4).
- Cells are then pre-incubated for 15-30 minutes with varying concentrations of the test compound (e.g., CDER167) or vehicle control in the assay buffer.[10]
- The uptake reaction is initiated by adding [14C]-labeled uric acid (typically at a final concentration of 25-100 μM) to each well and incubating for a defined period (e.g., 10-15 minutes) at 37°C.[2][3][11]
- The uptake is terminated by rapidly washing the cells three times with ice-cold phosphatebuffered saline (PBS) to remove extracellular radiolabel.[11]
- 3. Measurement and Data Analysis:
- The cells are lysed using a suitable lysis buffer (e.g., 0.1 M NaOH).[11]
- The radioactivity in the cell lysates is quantified using a liquid scintillation counter.



- The percentage of inhibition is calculated for each concentration of the test compound relative to the vehicle control.
- IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[2]

## In Vivo Potassium Oxonate-Induced Hyperuricemia Model

- 1. Animals:
- Male Kunming or ICR mice are commonly used.[10] The animals are housed under standard laboratory conditions with free access to food and water.
- 2. Induction of Hyperuricemia:
- Hyperuricemia is induced by the administration of potassium oxonate, a uricase inhibitor.[10]
   [12][13][14]
- A common protocol involves the intraperitoneal (i.p.) or oral (p.o.) administration of potassium oxonate (e.g., 250-300 mg/kg) one hour prior to the administration of a purine source, such as hypoxanthine (e.g., 250-500 mg/kg, i.p. or p.o.) or adenine.[1][13][15] This regimen is typically continued for the duration of the study (e.g., 7 days).[2][3]
- 3. Dosing and Sample Collection:
- The test compound (e.g., CDER167) is administered orally once daily for the study duration. [2][3]
- Blood samples are collected at specified time points via retro-orbital or tail vein puncture to measure serum uric acid, creatinine, and blood urea nitrogen (BUN) levels.
- For urine analysis, mice are housed in metabolic cages for 24-hour urine collection. Urinary uric acid and creatinine levels are measured.
- 4. Biochemical Analysis:



 Serum and urinary uric acid, creatinine, and BUN levels are determined using commercially available assay kits according to the manufacturer's instructions.

### **Pharmacokinetic Studies**

- 1. Animal Model and Dosing:
- Pharmacokinetic parameters are typically evaluated in rats or mice.
- The test compound is administered via intravenous (i.v.) and oral (p.o.) routes to determine absolute bioavailability.
- 2. Sample Collection:
- Serial blood samples are collected from the jugular vein or other appropriate sites at predetermined time points post-dosing.
- Plasma is separated by centrifugation and stored at -80°C until analysis.
- 3. Bioanalytical Method:
- Plasma concentrations of the test compound are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[16]
- 4. Data Analysis:
- Pharmacokinetic parameters, including clearance, volume of distribution, half-life, and oral bioavailability, are calculated using non-compartmental analysis with appropriate software (e.g., WinNonlin).

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

## Foundational & Exploratory





- 1. Establishment and optimization of a novel mouse model of hyperuricemic nephropathy PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDER167, a dual inhibitor of URAT1 and GLUT9, is a novel and potent uricosuric candidate for the treatment of hyperuricemia PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDER167, a dual inhibitor of URAT1 and GLUT9, is a novel and potent uricosuric candidate for the treatment of hyperuricemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of novel verinurad analogs as dual inhibitors of URAT1 and GLUT9 with improved Druggability for the treatment of hyperuricemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. tripod.nih.gov [tripod.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling PMC [pmc.ncbi.nlm.nih.gov]
- 11. KPH2f | dual URAT1/GLUT9 inhibitor | anti-gout | anti-hyperuricemic agent | 美国InvivoChem [invivochem.cn]
- 12. clinexprheumatol.org [clinexprheumatol.org]
- 13. mdpi.com [mdpi.com]
- 14. Potassium Oxonate-Induced Hyperuricaemia Model Creative Bioarray [Creative-bioarray.com]
- 15. CN111887202B Method for constructing mouse model of acute hyperuricemia Google Patents [patents.google.com]
- 16. AR882, a Novel Uricosuric Agent, Exhibited Favorable Pharmacokinetic Profile and Balanced Excretion and Metabolic Pathways in a Human AME Study - ACR Meeting Abstracts [acrabstracts.org]
- To cite this document: BenchChem. [A Technical Guide to a Novel Dual Inhibitor of URAT1 and GLUT9]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12417061#a-novel-dual-inhibitor-of-urat1-and-glut9]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com